![molecular formula C22H21NO5S B2364543 ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 361478-85-5](/img/structure/B2364543.png)
ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several interesting functional groups, including a chromene, a carboxamide, and a thiophene . Chromenes are a class of organic compounds that are widely present in natural products and have various biological activities . Thiophenes are sulfur-containing heterocyclic compounds that are also found in many important natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined using techniques such as NMR spectroscopy and X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the carboxylate group could make it more polar and potentially increase its solubility in water .Scientific Research Applications
- The compound’s structural features make it a promising candidate for anticancer drug development. Researchers have explored its potential as an inhibitor of kinesin-5, a protein involved in mitosis. Inhibition of this enzyme leads to cell cycle arrest and apoptosis, making it a valuable target for cancer therapy .
- Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate has demonstrated antifungal activity. Researchers have investigated its efficacy against various fungal pathogens, providing insights for potential therapeutic applications .
- The Biginelli reaction, employed in the synthesis of this compound, is a powerful tool for constructing highly functionalized heterocycles. Researchers continue to explore variations of this reaction for diverse applications .
- Researchers have analyzed the supramolecular structures of related tetrahydropyrimidine derivatives. Understanding the role of different functional groups in molecular geometry and crystal packing provides valuable information for materials science and crystal engineering .
Anticancer Research
Antifungal Properties
Heterocyclic Synthesis Methodology
Supramolecular Chemistry Insights
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 6-methyl-2-[(4-oxochromene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S/c1-3-27-22(26)19-14-9-8-12(2)10-18(14)29-21(19)23-20(25)17-11-15(24)13-6-4-5-7-16(13)28-17/h4-7,11-12H,3,8-10H2,1-2H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUXXPVPAGMZNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.